molecular formula C16H31KO2 B3333646 Potassium palmitate-1,3,5,7,9-13C5 CAS No. 1216707-48-0

Potassium palmitate-1,3,5,7,9-13C5

Cat. No. B3333646
CAS RN: 1216707-48-0
M. Wt: 299.48 g/mol
InChI Key: MQOCIYICOGDBSG-DVEYMGBSSA-M
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Description

Potassium palmitate-1,3,5,7,9-13C5 is a compound that has been endotoxin tested, with 99 atom % 13C and 98% (CP). It is also known by other names such as Hexadecanoic acid-1,3,5,7,9-13C5 potassium salt, Palmitic Acid-1,3,5,7,9-13C5 potassium salt, and Potassium hexadecanoate-1,3,5,7,9-13C5 .


Molecular Structure Analysis

The linear formula of this compound is CH3(CH2)6(13CH2CH2)413CO2K . Its molecular weight is 299.48 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 285 °C (dec.) .

Safety and Hazards

Potassium palmitate-1,3,5,7,9-13C5 is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

As for future directions, it’s important to note that this compound is for R&D use only and not for drug, household, or other uses . Any other use is the sole responsibility of the end user .

properties

IUPAC Name

potassium;(1,3,5,7,9-13C5)hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i8+1,10+1,12+1,14+1,16+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-DVEYMGBSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13C](=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745902
Record name Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216707-48-0
Record name Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216707-48-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 2
Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 3
Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 4
Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 5
Potassium palmitate-1,3,5,7,9-13C5

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